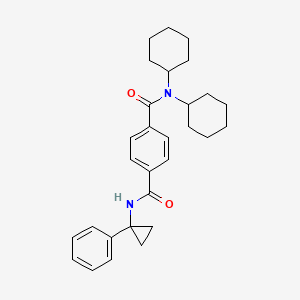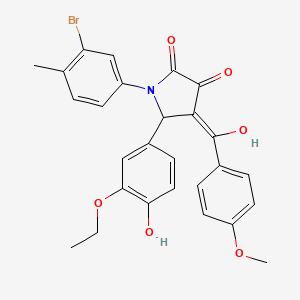![molecular formula C19H22N2O2 B4298017 2-[2-(2-methyl-1H-indol-3-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4298017.png)
2-[2-(2-methyl-1H-indol-3-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
2-[2-(2-methyl-1H-indol-3-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione is a compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-[2-(2-methyl-1H-indol-3-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways involved in cell proliferation, inflammation, and neuroprotection.
Biochemical and Physiological Effects:
Studies have shown that 2-[2-(2-methyl-1H-indol-3-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione can induce apoptosis in cancer cells and reduce inflammation in animal models. It has also been shown to protect against neuronal cell death in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[2-(2-methyl-1H-indol-3-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione in lab experiments is its potential therapeutic applications. However, its mechanism of action is not fully understood, which can make it challenging to study. Additionally, the compound can be difficult to synthesize in large quantities, which can limit its use in experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[2-(2-methyl-1H-indol-3-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione. One potential direction is to further investigate its mechanism of action to better understand how it exerts its therapeutic effects. Additionally, more research is needed to determine its effectiveness in treating various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Finally, studies could be conducted to optimize the synthesis method to make the compound more readily available for research purposes.
Conclusion:
In conclusion, 2-[2-(2-methyl-1H-indol-3-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione is a compound with potential therapeutic applications. Its mechanism of action is not fully understood, but it has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective properties. While there are some limitations to using this compound in lab experiments, there are several future directions for research that could help to further elucidate its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-methyl-1H-indol-3-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective properties. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
2-[2-(2-methyl-1H-indol-3-yl)ethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-12-13(14-6-4-5-9-17(14)20-12)10-11-21-18(22)15-7-2-3-8-16(15)19(21)23/h4-6,9,15-16,20H,2-3,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCUGIDTRZDJEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN3C(=O)C4CCCCC4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-1-adamantyl-2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-ethylacetamide](/img/structure/B4297941.png)

![N-[1-(1-adamantyl)propyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4297949.png)
![N-(3,4-difluorophenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4297954.png)
![5-allyl-3-[(2-methylbenzyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4297956.png)
![2-[3-(3-fluorophenyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4297962.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-(5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetamide](/img/structure/B4297979.png)
![7-butyl-8-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4297981.png)
![2-imino-3-[4-(trifluoromethoxy)phenyl]-5-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B4297994.png)
![1-[2-(4-benzylpiperidin-1-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline](/img/structure/B4297995.png)
![ethyl 4-[2-imino-4-oxo-5-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)-1,3-thiazolidin-3-yl]benzoate](/img/structure/B4297996.png)
![methyl 3-({2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoyl}amino)-3-(4-methoxyphenyl)propanoate](/img/structure/B4298011.png)

![3-(5-bromo-2-hydroxyphenyl)-5-(3-chlorophenyl)-1-isobutyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4298027.png)